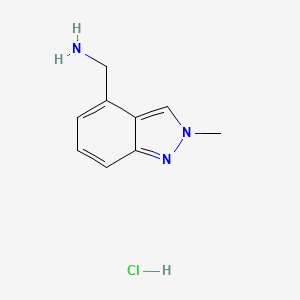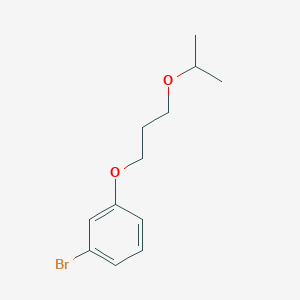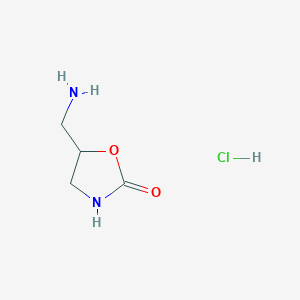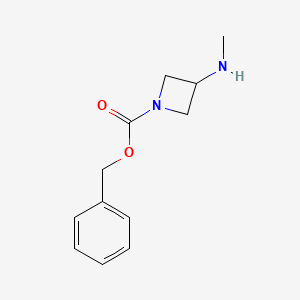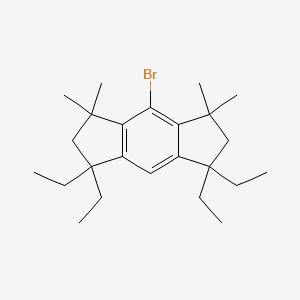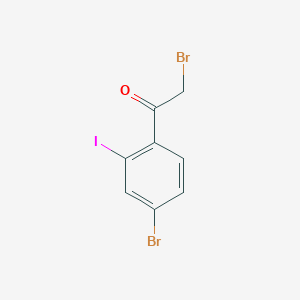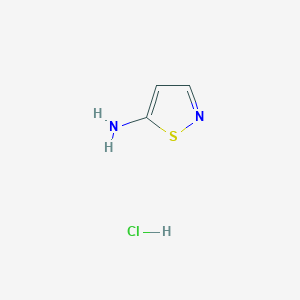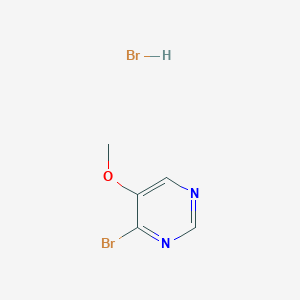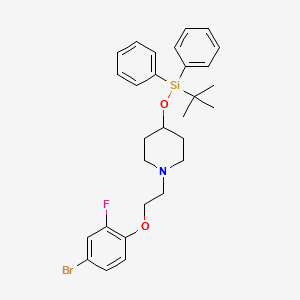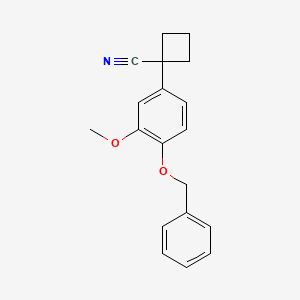
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile
Descripción general
Descripción
This compound is an organic molecule with a cyclobutanecarbonitrile core, which is a type of cyclic compound. It also has a benzyloxy and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and various coupling reactions .Molecular Structure Analysis
The molecular structure of compounds like this is characterized by the presence of a cyclobutanecarbonitrile core and the addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule.Chemical Reactions Analysis
Compounds with similar structures participate in various chemical reactions, including those that lead to the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as melting point, solubility, and crystallinity, are crucial for its application in various fields.Aplicaciones Científicas De Investigación
Palladium-Catalyzed Synthesis
- The use of palladium(0) complexes for catalyzing reactions with various substituted benzene-1,2-diols, including those similar to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, is noted. This method yields substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, indicating its utility in complex organic syntheses (Massacret et al., 1999).
Crystal Structure Analysis
- In-depth crystal structure determination of compounds structurally related to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile has been conducted, providing insights into the molecular configuration and intermolecular interactions of such compounds (Moustafa & Girgis, 2007).
Photoluminescent Properties
- Research on compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes shows significant photoluminescence, indicating potential applications in the field of photophysical materials and light-emitting devices (Lowe & Weder, 2002).
Cyclobutane Derivatives
- The synthesis and study of various cyclobutane derivatives, which share structural similarities with 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, suggest applications in the development of new organic compounds with unique properties (Sato, Inaba, Ebine & Tsunetsugu, 1980).
Synthesis of β-Dipeptides
- The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from related compounds has implications in peptide chemistry and the development of novel amino acid derivatives (Izquierdo et al., 2002).
Equilibrium Polymerization
- The polymerization kinetics of compounds with structural features similar to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, such as 7-(alkoxycarbonyl)-7-cyano-1,4-benzoquinone methides, reveal their potential in the development of new polymeric materials (Itoh et al., 1998).
Electron Transfer in Photoreactions
- Research on the electron transfer resulting from excitation in certain styrene derivatives demonstrates the complex photochemical behavior of compounds related to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, which can inform the understanding of photochemical processes (Kojima, Sakuragi & Tokumaru, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQAGFOEXLJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)
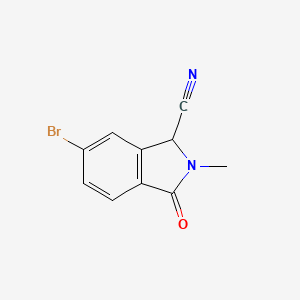
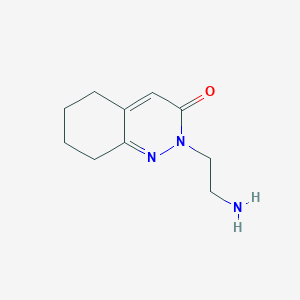
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)
